molecular formula C10H14N2O B8616215 Picolinic acid t-butylamide CAS No. 71653-50-4

Picolinic acid t-butylamide

Cat. No.: B8616215
CAS No.: 71653-50-4
M. Wt: 178.23 g/mol
InChI Key: IDSCGIREUASONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picolinic acid t-butylamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. As an amide derivative of picolinic acid, a natural metabolite of the essential amino acid L-tryptophan , it serves as a valuable building block for the development of more complex molecules. Its structure combines a pyridine ring, which can act as a ligand for metal coordination , with a tert-butylamide group that can influence the compound's steric and electronic properties. Researchers utilize this scaffold in various applications, including the synthesis of potential pharmaceutical intermediates. Picolinic acid derivatives have been investigated for their role in creating compounds with biological activity . This product is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71653-50-4

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-tert-butylpyridine-2-carboxamide

InChI

InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-6-4-5-7-11-8/h4-7H,1-3H3,(H,12,13)

InChI Key

IDSCGIREUASONG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=N1

Origin of Product

United States

Structural Characterization and Solid State Research of Picolinic Acid Tert Butylamide Analogs

Application of Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of picolinic acid amides. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity, functional groups, and elemental composition of these compounds. rsc.orgmassbank.eunih.gov

High-Resolution NMR: Nuclear Magnetic Resonance spectroscopy is a powerful tool for elucidating the solution-state structure of picolinic acid derivatives. massbank.jp ¹H and ¹³C NMR spectra confirm the identity and purity of synthesized amides. massbank.jp For N-substituted picolinamides, NMR is particularly useful for studying the dynamic process of amide bond isomerization (cis/trans). massbank.eunih.gov Due to the partial double bond character of the C-N bond, rotation is restricted, often leading to the presence of two isomers in solution. Variable temperature ¹H NMR experiments can be used to study the kinetics of this isomerization, providing insights into the rotational energy barrier. massbank.eunih.govnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Picolinamide (B142947) Core Structure

Note: Data is generalized from picolinic acid and its derivatives. The tert-butyl group in the target compound would show a characteristic singlet in the ¹H NMR spectrum around 1.4-1.5 ppm and corresponding signals in the ¹³C NMR spectrum.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Pyridine (B92270) H-3~8.0-8.2~127-128
Pyridine H-4~7.6-7.8~138-139
Pyridine H-5~8.0-8.1~124-125
Pyridine H-6~8.7-8.8~148-149
Pyridine C-2-~146-147
Carbonyl (C=O)-~164-166

FTIR Spectroscopy: Fourier-Transform Infrared spectroscopy is used to identify the key functional groups within the molecule. The FTIR spectrum of a picolinic acid amide is characterized by specific vibrational bands. The position of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding. nih.govscribd.com

Table 2: Characteristic FTIR Absorption Bands for Picolinamides

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch (Amide)3100-3500
C-H Stretch (Aromatic)3000-3100
C=O Stretch (Amide I)1650-1680
N-H Bend (Amide II)1510-1550
C=C, C=N Stretch (Pyridine Ring)1400-1600

Mass Spectrometry: Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. unl.pt Under electron ionization (EI), amides undergo characteristic fragmentation. rsc.orgnist.gov For picolinamides, a common and diagnostically important fragmentation pathway is the cleavage of the amide (N-CO) bond. rsc.orgnist.gov This results in the formation of a stable picolinoyl acylium cation (m/z 106). For picolinic acid tert-butylamide, another significant fragmentation would be the loss of the picolinoyl group to form a stable tert-butyl cation (m/z 57) or cleavage to form the protonated tert-butylamine (B42293) fragment (m/z 74). The molecular ion peak [M]⁺ would also be observed. massbank.eu

Single-Crystal X-ray Diffraction Studies of Picolinic Acid Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Numerous studies on picolinic acid and its derivatives have provided critical insights into their molecular geometry and solid-state packing. massbank.jpunl.pt

SCXRD studies on N-substituted picolinamides, such as N-alkyl-N-phenylpicolinamides, have revealed a general preference for a cis amide geometry in the solid state. massbank.eunih.govnih.gov In this conformation, the pyridine ring and the substituent on the amide nitrogen are on the same side of the C-N amide bond. massbank.eunih.gov The pyridine nitrogen is typically found to be anti to the carbonyl oxygen. massbank.eunih.govnih.gov The presence of a bulky substituent like a tert-butyl group would significantly influence the torsional angles and could enforce a specific conformation to minimize steric hindrance.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in amides, including isomers of picolinamide. Picolinamide itself is known to have at least two polymorphic forms. Different polymorphs of a compound can exhibit distinct physical properties. The crystallization conditions, such as the choice of solvent and temperature, can influence which polymorph is obtained. unl.pt Understanding and controlling polymorphism is critical in materials science and pharmaceuticals. Studies on related pyridinecarboxamides show that they are prolific in forming different crystalline structures, highlighting the importance of crystallization screening for any new derivative.

Computational Approaches to Structure Prediction and Conformational Analysis

Computational chemistry provides powerful tools to complement experimental findings and predict molecular properties. nih.gov Density Functional Theory (DFT) calculations are frequently used to optimize molecular geometries, predict spectroscopic properties (like vibrational frequencies for FTIR), and analyze electronic structures. These theoretical calculations can help resolve ambiguities in experimental data, such as determining the precise location of hydrogen atoms in hydrogen bonds.

For picolinic acid amides, computational methods can be used to calculate the energy difference between cis and trans conformers and the rotational barrier of the amide bond, corroborating findings from dynamic NMR experiments. nih.gov Furthermore, computational analysis of intermolecular interaction energies and crystal lattice energies can provide a deeper understanding of the forces that govern crystal packing, helping to rationalize why certain packing arrangements are preferred over others. massbank.jpnih.gov These approaches are invaluable for predicting the solid-state behavior of new derivatives like picolinic acid tert-butylamide.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Rational Design and Molecular Modification Strategies

The rational design of derivatives based on the picolinic acid core often involves several strategic modifications to optimize biological activity, selectivity, and pharmacokinetic properties. The pyridine (B92270) ring itself offers opportunities for substitution, allowing for the fine-tuning of electronic properties and interaction with biological targets. The amide linkage, replacing the carboxylic acid, is a critical modification. This change alters the molecule's charge, lipophilicity, and hydrogen bonding capability.

In the design of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the picolinamide (B142947) structure serves as a key pharmacophore. Optimization strategies involve modifying substituents on the pyridine ring to enhance potency and selectivity. Similarly, in the development of anticancer agents targeting kinases such as VEGFR-2, picolinamide derivatives are designed to interact with specific binding motifs, like the DFG motif, in the enzyme's active site. Molecular modifications are guided by computational docking studies to predict and improve binding affinity.

Influence of the tert-Butylamide Group on Ligand Affinity and Biological Activity

The tert-butyl group is a bulky, sterically hindering moiety that significantly influences a molecule's conformation and interactions. Its incorporation into a drug candidate can serve multiple purposes. It can act as a "steric shield," protecting metabolically labile parts of the molecule from enzymatic degradation, thereby increasing stability. In some cases, the sheer size of the tert-butyl group can enhance potency by occupying a large hydrophobic pocket within a target protein's binding site. For instance, the N-tert-butylcarboxamide moiety in the HIV-1 protease inhibitor nelfinavir (B1663628) is known to fit well into a specific subsite of the enzyme.

However, the steric bulk of the tert-butyl group can also be detrimental. If a binding pocket is too small, the group will prevent the ligand from adopting the optimal binding conformation, leading to reduced affinity. Furthermore, the replacement of a carboxylic acid with a neutral amide group, such as t-butylamide, fundamentally alters the molecule's ability to act as a metal-chelating agent, as it removes the acidic proton and changes the geometry of the coordinating atoms.

The systematic variation of alkyl groups on the amide nitrogen is a common strategy to probe the steric and electronic requirements of a binding site. Studies on related heterocyclic carboxamides, such as pyrimidine-4-carboxamides, provide valuable insights that can be extrapolated to picolinic acid t-butylamide.

In one such study, it was found that the amide N-H proton was crucial for activity, likely forming a critical hydrogen bond with the target enzyme. N-methylation of the amide resulted in a complete loss of potency. This suggests that for certain targets, tertiary amides like a hypothetical N-methyl, N-tert-butyl picolinamide would be inactive.

When exploring primary and secondary amides, the size and nature of the N-alkyl substituent play a key role. The activity of linear alkylamides (methyl, ethyl, propyl) can increase with chain length up to an optimal point, suggesting the substituent occupies a lipophilic pocket. Branching of the alkyl group can also be favorable. For example, a cyclopropylmethylamide was found to be an optimal substituent, indicating it fits well into a small, specific hydrophobic pocket.

The steric hindrance introduced by increasingly bulky alkyl groups can be a determining factor. While a linear propyl group may be optimal, a more sterically demanding group like tert-butyl could be too large for the same pocket, leading to reduced activity. Research on the rearrangement of N-alkyl arylsulphonamides has shown that bulky, branched alkyl groups like isopropyl or isobutyl can sterically hinder certain reaction pathways. This principle supports the idea that a tert-butyl group would exert a profound steric effect on the molecule's ability to interact with a biological target.

Below is a table illustrating hypothetical SAR data for N-alkyl picolinamide derivatives based on principles observed in related heterocyclic systems.

N-Substituent (R)Steric BulkRelative Potency (Hypothetical)Rationale
-H (Primary Amide)MinimalModerateCan form two H-bonds; lacks hydrophobic interaction.
-CH₃ (Methyl)SmallModerate-HighMaintains H-bond donor; adds small lipophilic interaction.
-(CH₂)₂CH₃ (n-Propyl)ModerateHighOptimal length for a linear hydrophobic pocket.
-CH(CH₃)₂ (Isopropyl)HighModerateBranched structure may cause steric clash.
-C(CH₃)₃ (tert-Butyl)Very HighLow-ModerateSignificant steric hindrance likely reduces binding affinity unless a large, specific pocket is present.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinic Acid Derivatives

In a typical QSAR study, a set of derivatives is synthesized and tested for a specific biological activity (e.g., antioxidant activity). Molecular descriptors, which are numerical representations of the molecules' properties (e.g., electronic, steric, topological), are then calculated. Statistical methods are used to build a mathematical model that relates these descriptors to the observed activity.

For dipicolinic acid derivatives, important structural requirements for high antioxidant activity were found to include a low number of double bonds, an absence of tertiary nitrogen atoms, a higher number of hydrogen bond donors, and enhanced molecular polarity. Such models can be used to predict the activity of new, unsynthesized compounds and to guide the rational design of more potent derivatives. A similar approach could be applied to this compound to understand how its features contribute to a desired biological effect.

Exploration of Bioisosteres and Metal-Binding Isosteres (MBIs) for Property Modulation

Bioisosteric replacement is a cornerstone of modern medicinal chemistry, where one functional group is replaced by another with similar properties to improve potency, selectivity, or pharmacokinetic parameters. In the context of picolinic acid, which is a well-known metal-binding pharmacophore (MBP), this concept has been extended to create Metal-Binding Isosteres (MBIs). This strategy involves replacing either the carboxylic acid group or the pyridine ring with other functional groups that retain the ability to coordinate with metal ions.

This approach provides a powerful route to modulate the physicochemical properties of metalloenzyme inhibitors. For example, replacing the carboxylic acid of picolinic acid with bioisosteres like hydroxamic acids, acyl hydrazones, or various acidic heterocycles can significantly alter properties such as acidity (pKa) and lipophilicity (LogP) while maintaining or improving biological activity.

The primary function of picolinic acid as a metal-binding pharmacophore is its ability to form a stable 5-membered chelate ring with a metal ion via the pyridine nitrogen and one of the carboxylate oxygens. When designing MBIs, it is crucial that the new isostere retains this bidentate coordination capability.

Studies have shown that various carboxylic acid isosteres can successfully replace the native group and maintain the essential metal-coordinating geometry. Similarly, isosteric replacement of the pyridine ring with other nitrogen-containing heteroarenes can also be effective. However, the identity and arrangement of heteroatoms within the new ring system can influence the coordination geometry and the electronic character of the resulting complex. These changes can be leveraged to fine-tune the inhibitor's interaction with the target metalloenzyme.

The development of MBIs from the picolinic acid scaffold allows for the systematic tuning of ligand characteristics to improve their drug-likeness. A major challenge with many metalloenzyme inhibitors is poor pharmacokinetic properties. By using isosteric replacements, researchers can create a library of compounds with a wide range of physicochemical properties.

The table below, based on data from studies on picolinic acid MBIs, illustrates how different isosteres can modulate key ligand properties.

CompoundIsosteric ReplacementpKacLogPKey Characteristic
Picolinic Acid(Reference Compound)5.40.6Forms 5-membered chelate ring.
MBI-1 (e.g., Hydroxypyridinone)Carboxylic Acid~9.0~0.8Higher pKa, maintains chelation.
MBI-2 (e.g., Triazole)Carboxylic Acid~8.5~1.2Increased lipophilicity.
MBI-3 (e.g., Pyridazine)Pyridine RingVariableVariableModulates electronic properties of the aromatic system.
MBI-4 (e.g., Oxazole)Pyridine RingVariableVariableAlters H-bonding capacity and ring electronics.

This strategy demonstrates that MBIs are a valuable tool, providing an unexplored route for modulating the properties of metalloenzyme inhibitors and ultimately improving their potential as therapeutic agents.

Theoretical and Computational Chemistry in SAR/SPR

The exploration of Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) for novel chemical entities is significantly enhanced by the application of theoretical and computational chemistry. These in silico methods provide profound insights into the molecular characteristics that govern the biological activity and physicochemical properties of a compound. For this compound, also known as N-tert-butylpicolinamide, computational approaches are instrumental in elucidating its potential as a ligand and in understanding its electronic nature, which are critical determinants of its function.

Molecular Docking and Ligand-Target Interactions

While specific molecular docking studies focusing on this compound as a primary ligand for a defined biological target are not extensively detailed in the public domain, the principles of molecular docking can be applied to hypothesize its interaction profile. Picolinic acid derivatives are known to interact with a variety of biological targets, often involving metal ions due to the chelating nature of the picolinic acid scaffold.

The t-butylamide group introduces significant steric bulk and lipophilicity compared to the parent picolinic acid. In a hypothetical docking scenario, the pyridine nitrogen and the amide oxygen of this compound would be expected to act as key hydrogen bond acceptors or metal coordinating sites. The t-butyl group would likely engage in hydrophobic or van der Waals interactions within a nonpolar pocket of a target protein. The precise nature of these interactions—including hydrogen bonding, hydrophobic contacts, and potential pi-stacking from the pyridine ring—would be contingent on the specific topology and amino acid composition of the receptor's active site.

In the context of coordination chemistry, N-tert-butylpicolinamide has been utilized as a ligand in the synthesis of metal complexes. For instance, it is a component of more complex ligand structures used to create dinuclear cyanido-bridged single-molecule magnets. rsc.org In these systems, the picolinamide moiety coordinates with metal ions, influencing the magnetic properties of the resulting complex. This demonstrates its capability to engage in strong interactions with metal centers, a feature that could be relevant in a biological context, such as metalloenzymes.

Potential Interaction Type Functional Group of this compound Potential Interacting Residues/Moieties
Hydrogen Bond AcceptorPyridine Nitrogen, Amide OxygenAmino acid residues with donor groups (e.g., Ser, Thr, Lys, Arg)
Hydrophobic Interactionst-butyl group, Pyridine RingNonpolar amino acid residues (e.g., Leu, Ile, Val, Phe)
Pi-StackingPyridine RingAromatic amino acid residues (e.g., Phe, Tyr, Trp)
Metal CoordinationPyridine Nitrogen, Amide OxygenMetal ions in enzyme active sites (e.g., Zn²⁺, Fe²⁺)

This table presents hypothetical interactions based on the chemical structure of this compound and general principles of molecular recognition.

Density Functional Theory (DFT) and Electronic Structure Analysis

DFT studies on iron(III) complexes have been used to understand their electronic structures and how they mimic superoxide (B77818) dismutase. researchgate.net For a molecule like this compound, DFT calculations could provide valuable information such as:

Optimized Geometry: Determining the most stable three-dimensional conformation of the molecule, including bond lengths and angles. The steric hindrance of the t-butyl group would likely influence the planarity of the amide bond and its orientation relative to the pyridine ring.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Electrostatic Potential (ESP) Map: An ESP map would visualize the electron density distribution, highlighting electron-rich regions (negative potential), such as around the pyridine nitrogen and carbonyl oxygen, which are susceptible to electrophilic attack or coordination with positive centers. Electron-deficient regions (positive potential) would indicate sites for nucleophilic attack.

Charge Distribution: Analysis of the partial atomic charges would quantify the electron distribution across the molecule, providing insights into its polarity and the nature of its bonds.

In the context of its use as a ligand in metal complexes, DFT calculations are crucial for understanding the nature of the metal-ligand bonding and its impact on the electronic and magnetic properties of the complex. researchgate.net These calculations can elucidate how the coordination of this compound to a metal center alters the electronic structure of both the ligand and the metal ion.

Calculated Property Significance for this compound
HOMO-LUMO GapIndicates chemical reactivity and stability.
Electrostatic Potential MapVisualizes electron-rich and electron-deficient regions, predicting sites of interaction.
Partial Atomic ChargesQuantifies the polarity of the molecule and individual bonds.
Optimized Molecular GeometryProvides the most stable 3D structure, considering steric and electronic effects.

This table outlines key parameters that can be determined through DFT calculations and their relevance to understanding the chemical behavior of this compound.

Coordination Chemistry and Metalloenzyme Targeting Applications

Picolinic Acid Amides as Chelation Agents and Metal-Binding Pharmacophores

Picolinic acid and its derivatives, including amides, are recognized for their role as effective chelation agents. nih.gov The picolinate (B1231196) moiety acts as a bidentate ligand, coordinating with metal ions through the pyridine (B92270) ring nitrogen and a carboxylate oxygen atom. ionicviper.org This forms a stable five-membered chelate ring. digitellinc.com This chelating ability is fundamental to their function as metal-binding pharmacophores (MBPs), which are key components in the design of metalloenzyme inhibitors. nih.govresearcher.life

The development of metal-binding isosteres (MBIs) from picolinic acid MBPs is a strategy to enhance the chemical diversity and improve the drug-like properties of these molecules. nih.govnih.gov By modifying the picolinic acid structure, for instance by creating amides, researchers can fine-tune the pharmacokinetic properties of the resulting compounds while retaining their metal-binding and enzyme-inhibiting capabilities. nih.govnih.gov Picolinic acid amides, therefore, have potential applications in catalysis, coordination chemistry, and the development of molecular devices. nih.govresearchgate.net

The interaction of picolinic acid with various metal ions is crucial in biological systems. For example, it has been shown to influence the cellular uptake of essential metals. sjctni.edu The chelation properties of picolinic acid also play a role in its biological activities, such as the enhancement of transferrin receptor expression. nih.gov

Synthesis and Characterization of Metal Complexes Involving Picolinic Acid Amide Ligands

The synthesis of metal complexes with picolinic acid amide ligands can be achieved through various methods. One common approach involves the reaction of a metal salt with the picolinic acid amide in a suitable solvent, often under reflux. sjctni.edu The resulting complexes can then be crystallized and purified. orientjchem.org Another method involves the in-situ generation of the acid chloride from picolinic acid using thionyl chloride, followed by reaction with an appropriate amine to form the amide ligand, which can then be complexed with a metal ion. nih.govresearchgate.net

Characterization of these metal complexes is carried out using a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carbonyl and pyridine groups. sjctni.eduorientjchem.org Electronic spectroscopy (UV-Vis) provides information about the geometry of the metal complex. sjctni.eduorientjchem.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is employed to elucidate the structure of the complexes in solution. nih.gov X-ray crystallography provides definitive structural information, including bond lengths and angles, and confirms the coordination mode of the ligand. nih.govresearchgate.netresearchgate.net Other techniques such as elemental analysis, mass spectrometry, and magnetic susceptibility measurements are also used to fully characterize the complexes. sjctni.eduorientjchem.orgnih.gov

For instance, palladium(II) complexes with picolinamide-based ligands have been synthesized and characterized, revealing different coordination modes depending on the nature of the amide substituent. tandfonline.com In some cases, the ligand acts as a monodentate, binding only through the pyridyl nitrogen, while in others, it acts as a bidentate chelating ligand, coordinating through both the pyridyl nitrogen and the amido oxygen. tandfonline.com

Mechanistic Studies of Metal-Ligand Interactions

Mechanistic studies of metal-ligand interactions involving picolinate ligands provide insights into the redox behavior and reaction pathways of these complexes. For example, studies on chromium(III) complexes with picolinate ligands have investigated the role of proton-coupled electron transfer (PCET) in their electrochemical behavior. researchgate.net

In one study, the electrochemical reaction rate of tris-(2-pyridine carboxylate) chromium (III) was found to increase in the presence of a strong acid, suggesting that PCET promotes the reduction reaction. researchgate.net Conversely, the presence of picolinic acid led to a decrease in the electrochemical exchange constant, indicating kinetic control by slow electronic exchange, which is also consistent with a PCET mechanism. researchgate.net These findings highlight how the electrochemical properties of chromium picolinate complexes can be modulated by proton-coupled shifts in reduction potentials and kinetics. researchgate.net Such studies are important for understanding the potential interactions of these complexes with cellular reductants and protons. researchgate.net

The coordination diversity observed in palladium(II)-picolinamide complexes has also been investigated through electronic structure calculations. tandfonline.com These calculations suggest that a combination of steric hindrance from the ligand and the electronic properties of the metal ion can influence the preferred coordination geometry. tandfonline.com

Application in Ligand Design for Radiometal Ions (e.g., Octadentate Ligands)

Picolinic acid amides are valuable components in the design of ligands for radiometal ions used in medical imaging and therapy. nih.govresearchgate.net The development of bifunctional chelators based on the picolinic acid scaffold is an active area of research. iaea.org These chelators are designed to form stable complexes with radiometals under mild conditions. iaea.org

An important application is in the design of octadentate ligands, which can securely coordinate radiometal ions. nih.govresearchgate.net For example, an octadentate bispidine ligand bearing two picolinic acid pendant arms has been synthesized and its coordination chemistry with medically relevant radionuclides such as indium-111, lutetium-177, and actinium-225 (B1199940) has been investigated. nih.gov The resulting metal complexes have shown high stability, comparable to the "gold standard" macrocyclic chelator DOTA. nih.gov A key advantage of this picolinic acid-based ligand is its ability to be radiolabeled quantitatively at room temperature, which is crucial when working with heat-sensitive biological targeting vectors like antibodies. nih.gov

The versatility of the picolinic acid framework allows for the development of various multidentate ligands to meet the specific coordination requirements of different radiometal ions. researchgate.net This has led to promising results for the application of these ligands in radiopharmaceuticals. nih.gov

Role in Catalytic Systems and Redox Chemistry

Picolinic acid amides have potential applications as ligands in catalytic systems. nih.govresearchgate.netnih.gov When combined with transition metals such as iron(II), these ligands can promote oxidation reactions like alkene dihydroxylation and allylic oxidation. nih.gov With cobalt(III) or iron(III), they may catalyze the conversion of nitriles to primary amides, mimicking the function of metalloenzymes like nitrile hydratase. nih.gov

The redox chemistry of metal complexes with picolinate ligands is also an area of interest. As discussed in the section on mechanistic studies, the electrochemical behavior of chromium picolinate complexes is influenced by proton-coupled electron transfer processes. researchgate.net This has implications for their potential biological effects, as these complexes may interact with cellular reductants. researchgate.net The ability to modulate the redox properties of the metal center through ligand design is a key aspect of developing new catalytic systems.

Data Tables

Table 1: Characterization Data for Selected Metal Complexes of Picolinic Acid Derivatives

Complex Method Key Findings Reference
[PdCl2(L1)2] (L1 = N,N-diisopropylpicolinamide) X-ray Crystallography L1 acts as a monodentate ligand, coordinating through the pyridyl-N atom. tandfonline.com
[PdCl2L3] (L3 = N-tert-butylpicolinamide) X-ray Crystallography L3 acts as a bidentate chelating ligand, coordinating through both the pyridyl-N and amido-O atoms. tandfonline.com
[177Lu(bispa2)]+ Radiostability Study 86% of the complex remains intact after 1 day in the presence of human serum. nih.gov
[111In(bispa2)]+ Radiolabeling Study Quantitative radiolabeling achieved at room temperature, with molar activities up to 70 MBq nmol-1 within 10 minutes. nih.gov

Based on a comprehensive review of available scientific literature, there is no specific preclinical biological or biochemical research data publicly available for the compound “Picolinic acid t-butylamide” corresponding to the detailed outline provided.

Research has been conducted on the parent compound, picolinic acid , and other substituted picolinic acid derivatives, showing activities in enzyme inhibition, antiviral research, and immunomodulation. However, these findings are not specific to the t-butylamide derivative and cannot be extrapolated to it without direct experimental evidence.

Specifically:

Enzyme Inhibition: Studies have explored various substituted picolinic acids as inhibitors of metalloenzymes like Botulinum Neurotoxin A Light Chain, but "this compound" is not mentioned as one of the studied analogues. nih.gov There is no available research linking this specific compound to the inhibition of β-Secretase 1.

Antiviral Research: The broad-spectrum antiviral mechanisms, such as viral entry disruption, have been attributed to picolinic acid itself, not the t-butylamide derivative. news-medical.netnih.goveurekalert.orguni.lu

Immunomodulatory Pathways: Investigations into the modulation of T-cell proliferation and metabolic activity have focused on picolinic acid as a tryptophan metabolite. nih.gov No studies were found that specifically used "this compound" in these in vitro models.

Due to the lack of specific data for "this compound" in the requested research areas, it is not possible to generate the detailed, scientifically accurate article as per the provided outline and instructions. The introduction of information on the parent picolinic acid or other derivatives would violate the strict requirement to focus solely on the specified compound.

Preclinical Biological and Biochemical Research Focus on Mechanisms and Research Models

Immunomodulatory Pathways and Cellular Responses

Analysis of Downstream Signaling Pathway Inhibition (e.g., c-Myc activation, ER Stress)

Extensive searches of publicly available scientific literature did not yield specific studies on the analysis of downstream signaling pathway inhibition, such as c-Myc activation or Endoplasmic Reticulum (ER) Stress, by picolinic acid t-butylamide.

Neuroprotective Research in in vitro and ex vivo Models

There is currently no available research in the public domain detailing the neuroprotective effects of this compound in in vitro or ex vivo models.

No studies were identified that investigated the mechanisms by which this compound may attenuate excitotoxicity, including quinolinic acid-induced neurotoxicity.

Application in Targeted Protein Degradation (PROTAC) Ligand Development

A review of the current scientific literature did not reveal any instances of this compound being utilized or developed as a ligand in the context of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Metabolic Studies and Interaction with Biological Systems (e.g., Plant Metabolism and Herbicidal Activity)

This compound, also identified as MZH 2091, has been studied for its role as a synergist in enhancing the efficacy of other herbicides. Research has shown that it can increase the activity of the herbicide metribuzin, particularly against weeds like ivyleaf morning glory (Ipomoea hederacea). The mechanism of this synergistic action involves the inhibition of the weed's natural metabolic processes that would typically detoxify the herbicide.

This interaction highlights the potential of this compound to be used in agricultural applications to overcome herbicide resistance or to enhance the performance of existing herbicidal agents by modulating the metabolic responses of target weed species.

Future Perspectives and Emerging Research Directions for Picolinic Acid Tert Butylamide

Integration of Multi-Omics Data in Mechanism of Action Elucidation

The precise mechanism of action for many picolinamide (B142947) derivatives is an area of active investigation, and future research on Picolinic Acid tert-Butylamide will greatly benefit from the integration of multi-omics data. This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the cellular response to a compound. nih.govmdpi.com By applying multi-omics, researchers can move beyond a single-target perspective to understand the complex network of interactions that a molecule like Picolinic Acid tert-Butylamide influences within a biological system. nih.gov

For instance, in antimicrobial research, combining proteomics and metabolomics can reveal not only the primary target of a drug but also the downstream metabolic pathways that are disrupted. youtube.com This comprehensive profiling can identify unexpected off-target effects and potential secondary mechanisms of action, which is crucial for both efficacy and safety assessments. youtube.com Applying this to Picolinic Acid tert-Butylamide could elucidate how it exerts its effects, identify biomarkers of response, and potentially reveal mechanisms of resistance in target organisms like fungi or cancer cells.

Table 1: Potential Applications of Multi-Omics in Picolinic Acid tert-Butylamide Research

Omics Layer Potential Application Expected Outcome
Genomics Whole-genome sequencing of resistant mutants. Identification of gene mutations conferring resistance, pointing to the drug's target or pathway.
Transcriptomics RNA-sequencing of treated cells/organisms. Understanding of gene expression changes, revealing affected signaling and metabolic pathways.
Proteomics Thermal proteome profiling or quantitative mass spectrometry. Direct identification of protein targets and off-targets by observing changes in protein stability and abundance.

| Metabolomics | Mass spectrometry or NMR-based analysis of cellular metabolites. | Characterization of metabolic disruptions and downstream functional consequences of target engagement. |

Development of Advanced Computational Models for Prediction and Design

Computational chemistry is set to play a pivotal role in the future development of Picolinic Acid tert-Butylamide and its analogs. While traditional methods like molecular docking have been employed to predict the binding of picolinamide derivatives to their targets, such as VEGFR-2 kinase rsc.orgnih.gov, the future lies in more advanced and predictive models.

Advanced molecular dynamics simulations will also offer deeper insights into the dynamic interactions between Picolinic Acid tert-Butylamide analogs and their biological targets, helping to explain binding affinities and residence times, which are critical for efficacy. biojournals.us

Novel Synthetic Strategies for Enhanced Analog Libraries

The exploration of Picolinic Acid tert-Butylamide's potential is contingent on the ability to synthesize a diverse range of analogs for structure-activity relationship (SAR) studies. Future research will focus on developing novel and efficient synthetic strategies to create these enhanced analog libraries.

Drawing from established methods for synthesizing other picolinamide derivatives nih.govresearchgate.net, chemists can employ techniques like parallel synthesis and diversity-oriented synthesis to rapidly generate a multitude of structurally varied compounds. For example, different amines can be readily coupled with a picolinic acid core to explore the impact of the amide substituent, while various functional groups can be introduced onto the pyridine (B92270) ring. researchgate.net

Future strategies may also involve the adoption of automated synthesis platforms and flow chemistry. These technologies allow for high-throughput production and purification of compounds, significantly reducing the time required to build extensive libraries. This rapid generation of analogs is essential for feeding the advanced computational models described above and for thoroughly exploring the chemical space around the Picolinic Acid tert-Butylamide scaffold.

Exploration of New Therapeutic and Agrochemical Applications Based on Preclinical Findings

Preclinical research on the broader picolinamide class has unveiled a wide spectrum of biological activities, suggesting promising new therapeutic and agrochemical avenues for Picolinic Acid tert-Butylamide. The core picolinamide structure has been identified as a versatile pharmacophore.

In the therapeutic arena, derivatives have shown potent activity as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), indicating potential for treating metabolic syndromes like diabetes. nih.gov Other analogs have been developed as potent VEGFR-2 inhibitors, a key target in cancer therapy, and have demonstrated significant antitumor activity. nih.gov

In the agrochemical sector, picolinamides are emerging as a significant new class of fungicides. Compounds like fenpicoxamid, derived from a natural product, have a novel mode of action targeting the Qi site of the respiratory cytochrome bc1 complex, making them effective against resistant fungal strains. This success provides a strong rationale for screening Picolinic Acid tert-Butylamide and its analogs for fungicidal properties.

Table 2: Summary of Preclinical Findings for Picolinamide Derivatives and Potential Future Applications

Derivative Class Preclinical Finding Potential Application for Picolinic Acid tert-Butylamide
6-substituted picolinamides Inhibition of 11β-HSD1 enzyme. nih.gov Development as a treatment for type 2 diabetes and metabolic syndrome.
Picolinamides with (thio)urea moieties Potent inhibition of VEGFR-2 kinase. nih.gov Exploration as an anticancer agent targeting angiogenesis.
Picolinamide natural product mimics Fungicidal activity via inhibition of the cytochrome bc1 complex. Development as a novel agrochemical fungicide.

By leveraging the knowledge gained from these related compounds, future research can strategically direct the screening and development of Picolinic Acid tert-Butylamide towards the most promising applications, accelerating its potential journey from a laboratory chemical to a valuable therapeutic or agrochemical product.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing picolinic acid t-butylamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves reacting picolinic acid with t-butylamine in the presence of coupling agents (e.g., DCC or EDC) under inert conditions. Purification via column chromatography (silica gel, eluent: chloroform/methanol) is standard. Validate purity using NMR (¹H/¹³C) for structural confirmation and HPLC (C18 column, acetonitrile/water gradient) for quantitative analysis. Ensure reproducibility by adhering to protocols for reaction time, temperature, and stoichiometry .

Q. How can researchers determine the chelation stability constants of this compound with transition metals?

  • Methodological Answer : Use potentiometric titration (pH metric method) to measure metal-ligand stability constants under controlled ionic strength (e.g., 0.1 M KCl). For spectrophotometric validation, monitor absorbance changes at metal-specific wavelengths (e.g., 510 nm for Fe³⁺ complexes). Compare results with existing data for picolinic acid (Table B.3 in ), adjusting for steric effects from the t-butyl group.
Metal IonLog β (Picolinic Acid)MethodReference
Fe³⁺9.2Potentiometry
Cu²⁺8.5Spectrophotometry

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode provides high sensitivity. Optimize mobile phase (e.g., 0.1% formic acid in acetonitrile/water) to resolve the compound from endogenous interferents. Validate using spike-recovery experiments in plasma/tissue homogenates, referencing Bradford assays ( ) for protein normalization.

Advanced Research Questions

Q. How can a PICOT framework be applied to design a study on this compound’s immunomodulatory effects?

  • Methodological Answer :

  • P (Population): Murine macrophages or human PBMCs.
  • I (Intervention): Dose-dependent exposure to this compound.
  • C (Comparison): Untreated controls or cells exposed to picolinic acid (parent compound).
  • O (Outcome): Cytokine profiling (e.g., IL-6, TNF-α) via ELISA.
  • T (Time): 24–72 hr post-treatment.
  • Use this framework to align hypotheses with measurable endpoints and guide literature searches (e.g., Web of Science keywords: "picolinic acid derivatives AND cytokine signaling") .

Q. What strategies resolve contradictions in reported metal-chelating efficacies of picolinic acid derivatives?

  • Methodological Answer :

  • Systematic Review : Aggregate data from studies using consistent pH and ionic strength conditions.
  • Meta-Analysis : Compare log β values across methods (e.g., potentiometry vs. spectrophotometry) to identify technique-dependent biases.
  • Experimental Replication : Control for variables like ligand:metal ratio and temperature. For example, notes picolinic acid’s stronger chelation vs. oxalic acid under low-pH conditions .

Q. How should researchers address ethical considerations in in vivo studies of this compound’s toxicity?

  • Methodological Answer :

  • Animal Studies : Follow ARRIVE guidelines for humane endpoints (e.g., weight loss >20%). Include sham controls and justify sample sizes using power analysis.
  • Human Cell Lines : Obtain IRB approval for primary cell use ( ). Reference ’s protocols for IDO inhibition studies to avoid unintended immunosuppression .

Q. What advanced characterization techniques elucidate the structural dynamics of this compound-metal complexes?

  • Methodological Answer :

  • X-ray Crystallography : Resolve 3D structures of Co²⁺ or Ni²⁺ complexes.
  • DFT Calculations : Model electronic interactions between the t-butyl group and metal d-orbitals using Gaussian or ORCA software.
  • EXAFS Spectroscopy : Probe local coordination geometry (e.g., octahedral vs. tetrahedral) in solution-phase complexes .

Data Contradiction Analysis

Q. How to interpret conflicting reports on this compound’s bioavailability in pharmacokinetic studies?

  • Methodological Answer :

  • Source Evaluation : Check for differences in administration routes (oral vs. IV) or formulation (nanoparticle encapsulation).
  • Pharmacokinetic Modeling : Use compartmental models to reconcile half-life (t½) discrepancies. For example, ’s chelation data suggests reduced bioavailability in high-iron diets due to competitive binding .

Literature and Database Utilization

Q. Which databases provide authoritative data on picolinic acid derivatives for comparative studies?

  • Methodological Answer :

  • SciFinder : Search for synthetic protocols and physicochemical properties (e.g., logP, solubility).
  • Web of Science : Track citation networks for recent reviews on tryptophan metabolites.
  • NUREG/CR Reports : Reference stability constant tables ( ) for environmental chemistry applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.